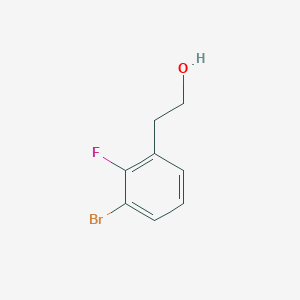

2-(3-Bromo-2-fluorophenyl)ethanol

Description

Properties

IUPAC Name |

2-(3-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSVBQGPSXKJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)ethanol typically involves the bromination and fluorination of phenyl ethanol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenyl ethanol is treated with bromine and fluorine reagents under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)ethanol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.

Reduction: Reduction of the hydroxyl group to form the corresponding alkane.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 3-bromo-2-fluorobenzaldehyde or 3-bromo-2-fluorobenzophenone.

Reduction: Formation of 2-(3-bromo-2-fluorophenyl)ethane.

Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Halogenated Aromatic Alcohols

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Effects: Positional Isomerism: The placement of bromo and fluoro groups significantly influences reactivity. For example, this compound’s substituents create steric hindrance that slows nucleophilic aromatic substitution compared to para-substituted analogs . Functional Group Diversity: The trifluoroethyl group in 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol enhances lipophilicity and metabolic stability, making it valuable in CNS drug development .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- Acidity: The propanoic acid derivative (pKa ~3.90) is markedly more acidic than ethanol analogs due to the electron-withdrawing carboxylic acid group, enabling salt formation for improved bioavailability .

- Solubility : All compounds exhibit low water solubility, typical of halogenated aromatics, necessitating organic solvents (e.g., MTBE, DCM) for reactions .

Reaction Pathways

- Cross-Coupling Reactions: this compound participates in palladium-catalyzed couplings (e.g., with pyridines) to form biaryl structures, as demonstrated in carbopyridylation reactions .

- Derivatization : The hydroxyl group can be oxidized to ketones (e.g., 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one) for use in fluorinated APIs .

Biological Activity

2-(3-Bromo-2-fluorophenyl)ethanol is an organic compound that has garnered attention for its potential biological activities due to the presence of halogen substituents, specifically bromine and fluorine. These substituents can significantly influence the compound's reactivity, pharmacological properties, and overall biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a phenolic structure with a hydroxyl group (-OH) attached to an ethyl chain, which is further substituted with bromine and fluorine atoms. This unique configuration contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related fluoroaryl compounds have demonstrated significant antibacterial effects against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of halogens, particularly fluorine, can enhance the lipophilicity and bioavailability of these compounds, potentially increasing their effectiveness as antimicrobial agents .

2. Antioxidant Activity

The antioxidant potential of halogenated compounds has been documented in various studies. For example, fluoroaryl derivatives have shown promising results in reducing oxidative stress markers and enhancing cellular defense mechanisms . The antioxidant activity is often assessed using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power), which measure the ability of a compound to neutralize free radicals.

3. Antimutagenic Properties

The antimutagenic activity of halogenated compounds has also been explored. In particular, studies have indicated that the introduction of fluorine can alter the mutagenic potential of certain compounds, providing protective effects against DNA damage induced by mutagens . This suggests that this compound may possess similar protective qualities.

Case Studies and Research Findings

Numerous studies have evaluated the biological activities of halogenated phenolic compounds:

- A study focusing on fluoroaryl derivatives highlighted their ability to reduce mutagenicity in the Ames test, suggesting a strong correlation between fluorination and enhanced biological safety profiles .

- Another research effort investigated the antimicrobial properties of ethanol extracts from various sources, finding that structurally similar compounds exhibited significant activity against a range of bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful:

| Compound Name | Molecular Formula | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| 1-(5-Bromo-2-fluorophenyl)ethanol | C8H8BrF | Moderate | High |

| (3-Bromo-2-fluorophenyl)methanol | C8H8BrF | High | Moderate |

| 1-(4-Bromo-2,6-difluorophenyl)ethanol | C8H8BrF2 | Very High | Very High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.